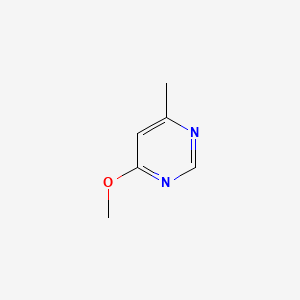

4-Methoxy-6-methylpyrimidine

説明

Significance of Pyrimidine (B1678525) Core Structures in Chemical and Biological Systems

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in the realm of chemical and biological sciences. researchgate.netnih.gov Its significance stems from its integral role in the structure of nucleic acids. The pyrimidine bases—cytosine, thymine, and uracil (B121893)—are essential building blocks of DNA and RNA, the molecules that carry the genetic code of all living organisms. researchgate.netnih.gov This foundational biological role has made the pyrimidine core a "privileged scaffold" in medicinal chemistry, inspiring the development of a vast array of therapeutic agents. researchgate.net

The versatility of the pyrimidine ring allows it to interact with a wide range of biological targets, often through hydrogen bonding and by acting as a bioisostere for other aromatic systems like the phenyl group. nih.gov This has led to the successful development of pyrimidine-based drugs across numerous therapeutic areas. gsconlinepress.comgsconlinepress.com For instance, the anticancer drug 5-fluorouracil (B62378) functions by interfering with nucleic acid synthesis, a mechanism directly related to the natural role of pyrimidine bases. gsconlinepress.comprimescholars.com Similarly, zidovudine, an important antiviral agent used in HIV therapy, is a modified pyrimidine nucleoside. researchgate.net

Beyond these roles, pyrimidine derivatives have been developed as potent antimicrobial agents (e.g., trimethoprim), anticonvulsants (e.g., barbiturates), and cardiovascular drugs. researchgate.netignited.in The pyrimidine structure is also found in essential vitamins like thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2). researchgate.netgsconlinepress.com The broad spectrum of biological activities exhibited by these compounds underscores the critical importance of the pyrimidine nucleus in drug discovery and development. nih.govresearchgate.net

Table 1: Examples of Bioactive Pyrimidine Derivatives

| Compound Name | Class | Biological Significance |

|---|---|---|

| Cytosine | Nucleobase | Component of DNA and RNA researchgate.net |

| Thymine | Nucleobase | Component of DNA researchgate.net |

| Uracil | Nucleobase | Component of RNA researchgate.net |

| 5-Fluorouracil | Antimetabolite | Anticancer agent gsconlinepress.comprimescholars.com |

| Zidovudine | Antiviral | Anti-HIV agent researchgate.net |

| Trimethoprim | Antibiotic | Antibacterial (antifolate) researchgate.net |

Overview of Research Trajectories for 4-Methoxy-6-methylpyrimidine and Related Pyrimidine Derivatives

While the broader pyrimidine family is extensively studied, research focusing specifically on 4-Methoxy-6-methylpyrimidine is less prevalent in public-domain literature. The compound is primarily recognized as a chemical intermediate or a building block for the synthesis of more complex, substituted pyrimidines. google.com Its research trajectory is therefore closely linked to the applications of the derivatives synthesized from it.

Research on closely related analogues, such as 2-amino-4-methoxy-6-methylpyrimidine (B1269087) , provides significant insight into the potential utility of the 4-methoxy-6-methylpyrimidine scaffold. Studies have explored the synthesis of charge-transfer complexes using the amino-analogue, which have demonstrated notable antibacterial and antifungal activities. researchgate.net Furthermore, detailed spectroscopic and quantum chemical calculations have been performed on compounds like 2-amino-4-methoxy-6-methylpyrimidine to understand their molecular structure, vibrational properties, and electronic characteristics, which are crucial for designing new materials and therapeutic agents. researchgate.net

The synthesis of various derivatives often starts from commercially available precursors like 2-amino-4-chloro-6-methyl-pyrimidine, which can be converted to 2-amino-4-methoxy-6-methyl-pyrimidine. google.comnano-ntp.com This methoxy (B1213986) derivative then serves as a key intermediate. For example, it has been used in the synthesis of Schiff bases and their metal complexes, which were subsequently evaluated for antimicrobial properties. ajrconline.org These studies indicate a research trajectory focused on leveraging the 4-methoxy-6-methylpyrimidine core for developing new biologically active compounds, particularly antimicrobials. The methoxy group at the 4-position is a key feature, influencing the electronic properties of the ring and serving as a potential leaving group for nucleophilic substitution reactions to introduce further diversity. google.com

Table 2: Physicochemical Properties of a Related Compound: 2-Amino-4-methoxy-6-methylpyrimidine

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉N₃O |

| IUPAC Name | 4-methoxy-6-methylpyrimidin-2-amine |

| CAS Number | 7749-47-5 |

| Primary Research Use | Synthetic intermediate, Ligand for complex formation |

Data sourced from PubChem CID 587236 nih.gov

Structure

3D Structure

特性

IUPAC Name |

4-methoxy-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-6(9-2)8-4-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFJPYWUQCOYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474779 | |

| Record name | AN-584/42206187 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5541-07-1 | |

| Record name | AN-584/42206187 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy 6 Methylpyrimidine and Its Derivatives

De Novo Synthesis Routes for Pyrimidine (B1678525) Ring Systems

The construction of the pyrimidine ring is a foundational aspect of heterocyclic chemistry. The most common and versatile method for synthesizing pyrimidine rings is the principal synthesis, which involves the cyclocondensation of a compound containing an N-C-N fragment (like amidines, urea (B33335), or guanidine) with a 1,3-dielectrophilic three-carbon component, typically a β-dicarbonyl compound. bu.edu.egwikipedia.org

For the synthesis of a 4,6-disubstituted pyrimidine such as 4-methoxy-6-methylpyrimidine, a common precursor is acetylacetone (B45752) (a β-diketone). The reaction of acetylacetone with an appropriate N-C-N building block, followed by functional group manipulation, yields the target structure. For instance, condensation with urea or thiourea (B124793) leads to pyrimidinone or thiopyrimidinone intermediates, which can be further modified. wikipedia.org The Pinner synthesis, which specifically uses amidines, is a classic example of this approach. wikipedia.org

More contemporary methods, such as those catalyzed by metals like zinc chloride or iridium, allow for multi-component reactions where various fragments, including enamines, orthoformates, and ammonium (B1175870) acetate (B1210297), can be combined in a single step to form highly substituted pyrimidines. organic-chemistry.org

Table 1: Common Reagents for De Novo Pyrimidine Synthesis

| N-C-N Fragment | 1,3-Dicarbonyl Fragment | Resulting 2-Position Substituent |

| Guanidine | Ethyl Acetoacetate | Amino (-NH₂) |

| Urea | Acetylacetone | Hydroxyl (-OH, as pyrimidinone) |

| Thiourea | Malonic Ester | Thiol (-SH, as thiopyrimidinone) |

| Formamidine | 4,4-Dimethoxy-2-butanone | Hydrogen (-H) |

These initial products often require subsequent steps, such as chlorination of a pyrimidinone followed by methoxylation, to arrive at the 4-methoxy-6-methylpyrimidine target.

Functionalization and Derivatization Strategies of 4-Methoxy-6-methylpyrimidine

Once the 4-methoxy-6-methylpyrimidine core is obtained, a vast array of derivatives can be synthesized through functionalization at different positions of the pyrimidine ring.

Introducing an amino group onto the pyrimidine ring is a key transformation. This is most commonly achieved via nucleophilic aromatic substitution (SNAr) on a halopyrimidine precursor. For example, a chlorine atom at the C2 or C4/C6 position can be displaced by an amine. nih.gov Starting with a precursor like 4,6-dichloropyrimidine, one chlorine can be selectively substituted with a methoxy (B1213986) group, followed by the substitution of the remaining chlorine with an amine to yield an aminomethoxypyrimidine derivative. google.com Palladium-catalyzed Buchwald-Hartwig amination also serves as a powerful method for forming C-N bonds, especially for less reactive chloro- or bromopyrimidines. nih.govresearchgate.net

Aminopyrimidine derivatives, such as 2-amino-4-methoxy-6-methylpyrimidine (B1269087), are valuable precursors for the synthesis of Schiff bases (or imines). sigmaaldrich.comresearchgate.net These are typically formed through the condensation reaction between the primary amino group of the pyrimidine and the carbonyl group of an aldehyde or ketone. niscpr.res.inrjptonline.org The reaction is often catalyzed by a few drops of acid (e.g., glacial acetic acid) or base and can be performed using conventional heating or microwave irradiation to accelerate the process. niscpr.res.inglobalresearchonline.net This method allows for the introduction of a wide variety of substituents onto the pyrimidine scaffold via the aldehyde component. egranth.ac.insdiarticle5.comsdiarticle5.com

Table 2: Examples of Schiff Base Synthesis from 2-Amino-4-hydroxy-6-methylpyrimidine (B160893)

| Aldehyde Reactant | Resulting Schiff Base Product Name |

| 2-Hydroxy-1-naphthaldehyde | (E)-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-6-methylpyrimidin-4-ol sdiarticle5.comsdiarticle5.com |

| 4-(Dimethylamino)benzaldehyde | (Z)-N-(4-dimethylamino)benzylidene)pyrimidin-2-amine derivative rjptonline.org |

| Salicylaldehyde (B1680747) | Schiff base formed from salicylaldehyde and 2-amino-4-hydroxy-6-methylpyrimidine globalresearchonline.net |

| 4-Hydroxybenzaldehyde | 2-(((1E)-1-(4-((4-hydroxybenzylidene)amino)phenyl)ethylidene)amino)-6-methylpyrimidin-4-ol impactfactor.org |

Alkylation and Arylation Reactions

Carbon-carbon bond-forming reactions are essential for creating more complex pyrimidine derivatives.

Alkylation: The direct alkylation of pyrimidinones (B12756618) can lead to a mixture of N- and O-alkylated products. nih.gov The selectivity often depends on the reaction conditions and the specific alkylating agent used. nih.gov

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to arylate pyrimidine rings. This typically requires a halopyrimidine (e.g., 2-bromo- or 2-chloro-4-methoxy-6-methylpyrimidine) to react with a boronic acid in the presence of a palladium catalyst and a base. researchgate.net More recently, direct C-H arylation methods have emerged as a powerful tool. mdpi.comrsc.org These reactions, often mediated by palladium catalysts and sometimes involving photoredox catalysis, allow for the formation of C-C bonds directly from a C-H bond on the pyrimidine or an attached phenyl ring, avoiding the need for pre-functionalization with a halogen. mdpi.com

Introducing a halogen atom onto the pyrimidine ring creates a versatile synthetic handle for further modifications. Pyrimidinols (or pyrimidinones) can be converted to chloropyrimidines using reagents like phosphorus oxychloride (POCl₃). wikipedia.org For instance, 4-hydroxy-6-methylpyrimidin-2(1H)-one can be converted to 2,4-dichloro-6-methylpyrimidine. This di-chlorinated intermediate allows for selective, stepwise substitution reactions. One chlorine can be replaced with a methoxy group, and the other can then be used in subsequent transformations like Suzuki couplings, aminations, or cyanation reactions. bu.edu.eg

The introduction of carbonitrile (-CN) and carboxylate (-COOR) groups is another important functionalization strategy. Pyrimidine-5-carbonitriles can be synthesized via multi-component reactions, for example, by reacting an aldehyde, malononitrile, and an amidine derivative. ias.ac.ingrowingscience.com This approach builds the functionalized ring system in a single step. ias.ac.in Alternatively, a pre-formed halopyrimidine can undergo cyanation, often using a cyanide salt and a transition metal catalyst. The synthesis of pyrimidine-5-carboxylic esters has been achieved by reacting amidinium salts with precursors like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.org These functional groups can serve as precursors for other moieties; for instance, a nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.

Synthesis of Boronic Acid Derivatives

The introduction of a boronic acid moiety onto the 4-methoxy-6-methylpyrimidine scaffold opens up a vast array of possibilities for further functionalization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A common strategy for the synthesis of pyrimidine boronic acids involves the palladium-catalyzed borylation of a corresponding halo-pyrimidine.

A plausible and widely utilized method for the synthesis of a boronic acid derivative, such as 4-methoxy-6-methylpyrimidin-5-ylboronic acid, would proceed via a Miyaura borylation reaction. This process typically involves the reaction of a halogenated precursor, for instance, 5-bromo-4-methoxy-6-methylpyrimidine, with a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a suitable base.

The general reaction scheme is as follows:

Key Reagents and Their Roles:

| Reagent/Catalyst | Role |

| 5-Bromo-4-methoxy-6-methylpyrimidine | The electrophilic partner in the cross-coupling reaction. |

| Bis(pinacolato)diboron (B₂pin₂) | The source of the boronate ester group. |

| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. |

| Base (e.g., Potassium Acetate) | Activates the diboron (B99234) reagent and participates in the transmetalation step. |

| Aprotic Solvent (e.g., Dioxane) | Provides a suitable medium for the reaction to occur. |

The resulting boronate ester can then be hydrolyzed under acidic conditions to yield the desired boronic acid. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. Research on the borylation of other heteroaryl halides has shown that catalysts like Pd(dppf)Cl₂ and bases such as potassium acetate are often effective. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency of synthetic routes to 4-methoxy-6-methylpyrimidine and its derivatives is highly dependent on the careful optimization of reaction conditions. Key parameters that are often manipulated to improve reaction yields and product purity include the choice of catalyst, base, solvent, reaction temperature, and reaction time.

For instance, in the context of Suzuki-Miyaura cross-coupling reactions involving pyrimidine derivatives, a systematic screening of these parameters is crucial. A study on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) highlighted the significant impact of the solvent and base on the reaction outcome. mdpi.com Good yields were obtained when using 5 mol % of Pd(PPh₃)₄ as the catalyst along with K₃PO₄ as the base in 1,4-dioxane. mdpi.com

The following table illustrates a hypothetical optimization study for the synthesis of a biaryl derivative of 4-methoxy-6-methylpyrimidine via a Suzuki-Miyaura coupling, based on common practices in the field. chemistryviews.orgrsc.orgrsc.org

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 78 |

| 3 | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane | 90 | 85 |

| 4 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 90 | 82 |

| 5 | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane | 90 | 92 |

| 6 | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 88 |

This is a representative table based on general optimization strategies for Suzuki-Miyaura reactions and does not represent actual experimental data for the specific compound.

From such a study, one could conclude that a palladium acetate catalyst with a phosphine (B1218219) ligand like SPhos, in combination with potassium phosphate (B84403) as the base and dioxane as the solvent at 90°C, provides the optimal conditions for this particular transformation. Machine learning and deep learning models are also emerging as powerful tools to predict and optimize reaction conditions, potentially reducing the number of experiments required. chemistryviews.orgrsc.org

The optimization process is an iterative one, often involving the fine-tuning of multiple parameters to achieve the desired outcome. The findings from these optimization studies are invaluable for the development of robust and scalable synthetic methods for 4-methoxy-6-methylpyrimidine and its derivatives.

Spectroscopic Characterization and Structural Elucidation of 4 Methoxy 6 Methylpyrimidine Compounds

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and functional groups present in 4-Methoxy-6-methylpyrimidine.

Key vibrational modes are observed in several regions:

C-H Vibrations: The aromatic C-H stretching vibrations of the pyrimidine (B1678525) ring typically appear in the 3100–3000 cm⁻¹ region. The aliphatic C-H stretching vibrations from the methyl (CH₃) and methoxy (B1213986) (OCH₃) groups are found in the 2950–2850 cm⁻¹ range.

Ring Vibrations: The pyrimidine ring itself gives rise to a series of complex vibrations. The C=C and C=N stretching vibrations are characteristic of the heteroaromatic system and result in strong bands in the 1650–1400 cm⁻¹ region. These bands are often sensitive to the nature and position of substituents on the ring.

** substituent Vibrations:** The C-O stretching vibration of the methoxy group is typically strong and appears in the 1300-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions. In-plane and out-of-plane bending modes for the methyl and methoxy groups, as well as ring bending modes, are observed at lower frequencies. For instance, a ring in-plane bending mode for a related compound, 2-methoxy-6-methylpyridine, was observed at 888 cm⁻¹. researchgate.net

Table 1: Representative FTIR Vibrational Frequencies for Substituted Pyrimidines

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium-Strong |

| C=C / C=N Ring Stretch | 1650 - 1400 | Strong |

| C-O-C Asymmetric Stretch | 1300 - 1200 | Strong |

| C-O-C Symmetric Stretch | 1050 - 1000 | Strong |

Note: Data is compiled from typical values for substituted pyrimidines and related heterocyclic compounds.

Complementing FTIR, FT-Raman spectroscopy provides information on the polarizability of molecular bonds. In pyrimidine derivatives, strong and polarized bands from the radially symmetrical vibrations of the pyrimidine skeleton are often characteristic in Raman spectra. researchgate.net For substituted pyridines and pyrimidines, C-C stretching vibrations are prominent, with observed bands for a similar structure appearing around 1601 cm⁻¹ and 1503 cm⁻¹. researchgate.netresearchgate.net Non-polar bonds, such as the C-C bonds within the ring, often produce more intense signals in Raman than in FTIR spectra. The symmetric vibrations of the substituent groups are also typically Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR analyses provide detailed information about the proton and carbon skeletons of 4-Methoxy-6-methylpyrimidine.

The ¹H NMR spectrum of 4-Methoxy-6-methylpyrimidine is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule.

Pyrimidine Ring Protons: The protons at the C2 and C5 positions of the pyrimidine ring are in different chemical environments. The H2 proton is adjacent to two ring nitrogens and is expected to be the most deshielded, appearing as a singlet in the δ 8.5–9.0 ppm range. The H5 proton, situated between the two substituent-bearing carbons, is also in the aromatic region and is expected to appear as a singlet, typically around δ 6.7-7.0 ppm.

Methoxy Protons: The three equivalent protons of the methoxy group (-OCH₃) will produce a sharp singlet, typically found in the δ 3.9–4.1 ppm region.

Methyl Protons: The three equivalent protons of the methyl group (-CH₃) will also give a singlet, appearing further upfield in the δ 2.4–2.6 ppm range.

Table 2: Predicted ¹H NMR Chemical Shifts for 4-Methoxy-6-methylpyrimidine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2 (Ring) | 8.5 - 9.0 | Singlet |

| H5 (Ring) | 6.7 - 7.0 | Singlet |

| -OCH₃ (Methoxy) | 3.9 - 4.1 | Singlet |

Note: Predicted values are based on data from analogous 4,6-disubstituted pyrimidine systems. nih.govnih.gov

The ¹³C NMR spectrum provides information on the carbon framework of the molecule, with six distinct signals expected for 4-Methoxy-6-methylpyrimidine.

Pyrimidine Ring Carbons: The four carbons of the pyrimidine ring resonate in the downfield region. The C4 and C6 carbons, being directly attached to the electronegative oxygen and nitrogen atoms, are the most deshielded, with expected chemical shifts in the range of δ 160–170 ppm. The C2 carbon, flanked by two nitrogens, is also significantly deshielded, typically appearing around δ 155-160 ppm. The C5 carbon, the only ring carbon bonded solely to other carbons and a hydrogen, is expected to be the most upfield of the ring carbons, likely resonating around δ 95-105 ppm. nih.gov

Substituent Carbons: The carbon of the methoxy group (-OCH₃) typically has a chemical shift in the δ 54–58 ppm range. nih.govresearchgate.net The methyl carbon (-CH₃) is the most shielded carbon in the molecule, with an expected resonance in the δ 20–25 ppm region.

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Methoxy-6-methylpyrimidine

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 / C6 (Ring) | 160 - 170 |

| C2 (Ring) | 155 - 160 |

| C5 (Ring) | 95 - 105 |

| -OCH₃ (Methoxy) | 54 - 58 |

Note: Predicted values are based on data from analogous 4,6-disubstituted pyrimidine systems. nih.govrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The pyrimidine ring is a chromophore containing π electrons and non-bonding (n) electrons on the nitrogen atoms. Consequently, its UV-Vis spectrum is governed by π → π* and n → π* electronic transitions.

The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and occur at longer wavelengths. For substituted pyrimidines, these absorption bands are usually observed in the 200–400 nm range. researchgate.net The introduction of methoxy and methyl groups, which act as auxochromes, can cause a bathochromic (red) shift in the absorption maxima compared to the parent pyrimidine molecule. Studies on related 4,6-disubstituted pyrimidines show absorption maxima in the 240-260 nm range, which can be attributed to these π → π* transitions. acs.org The weaker n → π* transition is often observed as a shoulder on the main absorption band at a longer wavelength.

Table 4: Common Compound Names

| Compound Name |

|---|

| 4-Methoxy-6-methylpyrimidine |

X-ray Diffraction Analysis of Crystalline Forms and Co-crystals

A pertinent example is the structural elucidation of a co-crystal involving the closely related compound, 2-amino-4-methoxy-6-methylpyrimidine (B1269087), with 4-aminosalicylic acid. iucr.org The resulting salt, 2-amino-4-methoxy-6-methylpyrimidinium 4-aminosalicylate, was analyzed by single-crystal X-ray diffraction, revealing detailed crystallographic parameters. iucr.org The analysis confirmed the formation of a salt, with proton transfer from the carboxylic acid group of 4-aminosalicylic acid to one of the pyrimidine ring nitrogen atoms. iucr.org

The study of such co-crystals is crucial in materials science and pharmaceutical development, as the formation of multi-component crystals can modify the physicochemical properties of the parent molecule. The detailed crystal data for this derivative salt illustrates the type of precise structural information obtainable from single-crystal XRD analysis.

Table 1: Crystal Data and Structure Refinement for 2-amino-4-methoxy-6-methylpyrimidinium 4-aminosalicylate iucr.org

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₁₃H₁₆N₄O₄ |

| Formula Weight | 292.3 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.8829 (2) |

| b (Å) | 15.1248 (3) |

| c (Å) | 10.4933 (3) |

| β (°) | 98.392 (1) |

| Volume (ų) | 1394.70 (6) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.392 |

| Data Collection | |

| Diffractometer | Bruker D8 Quest |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| θ range for data collection (°) | 2.7 to 28.2 |

| Measured Reflections | 8088 |

| Independent Reflections | 2690 |

| Refinement | |

| Refinement on | F² |

| R [F² > 2σ(F²)] | 0.051 |

| wR(F²) | 0.126 |

| Goodness-of-fit (S) | 1.17 |

| Parameters | 228 |

| Δρ_max, Δρ_min (e Å⁻³) | 0.19, -0.14 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, which is instrumental in confirming the molecular weight and elucidating the structure of a compound. The ionization process often causes molecules to break apart into characteristic fragment ions, and the resulting fragmentation pattern serves as a molecular fingerprint.

While a published mass spectrum specifically for 4-methoxy-6-methylpyrimidine is not available, data for its isomer, 4-methoxy-2-methylpyrimidine (B1581759), provides a useful reference for confirming the molecular mass. nih.gov Both isomers share the same chemical formula (C₆H₈N₂O) and therefore the same exact molecular weight (124.06 Da).

In a typical mass spectrum for this isomer, the peak corresponding to the intact molecular ion (M⁺) would be observed at an m/z of 124. Subsequent fragmentation would lead to smaller, stable ions. The fragmentation pattern is influenced by the structure of the molecule; the weakest bonds tend to break, and the most stable carbocations are preferentially formed. libretexts.org For pyrimidine derivatives, fragmentation often involves the loss of substituents from the ring or cleavage of the ring itself. The NIST (National Institute of Standards and Technology) library data for 4-methoxy-2-methylpyrimidine identifies the most prominent peaks in its spectrum. nih.gov

Table 2: Mass Spectrometry Peak Data for 4-Methoxy-2-methylpyrimidine (Isomer) nih.gov

| Peak Rank | m/z Value | Description |

| - | 124 | Molecular Ion (M⁺) |

| 1 (Base Peak) | 42 | Most abundant fragment ion |

| 2 | 124 | Second most abundant ion (Molecular Ion) |

| 3 | 123 | Fragment ion, likely representing [M-H]⁺ |

This data confirms the molecular weight of the C₆H₈N₂O structure. The base peak at m/z 42 suggests a very stable and commonly formed fragment ion for this particular isomer. nih.gov While the molecular ion peak would be identical for 4-methoxy-6-methylpyrimidine, its fragmentation pattern could exhibit differences due to the different position of the methyl group, potentially leading to different relative abundances of fragment ions.

Computational and Theoretical Studies on 4 Methoxy 6 Methylpyrimidine and Analogs

Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry of organic compounds with high accuracy. For pyrimidine (B1678525) derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are standard for optimizing molecular structures and calculating electronic properties.

The following tables present the calculated bond lengths and bond angles for 2-amino-4-methoxy-6-methylpyrimidine (B1269087), which can serve as a reasonable approximation for the structural parameters of 4-methoxy-6-methylpyrimidine. The presence of the amino group in the analog will influence the electronic distribution and geometry to some extent, but the core pyrimidine structure with the methoxy (B1213986) and methyl groups will share similarities.

Table 1: Calculated Bond Lengths (Å) for 2-amino-4-methoxy-6-methylpyrimidine iosrjournals.org

| Bond | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) |

|---|---|---|

| C2-N1 | 1.363 | 1.378 |

| C2-N3 | 1.363 | 1.378 |

| N3-C4 | 1.319 | 1.332 |

| C4-C5 | 1.425 | 1.417 |

| C5-C6 | 1.365 | 1.381 |

| C6-N1 | 1.334 | 1.345 |

| C4-O7 | 1.341 | 1.359 |

| O7-C8 | 1.418 | 1.432 |

| C6-C9 | 1.491 | 1.499 |

Table 2: Calculated Bond Angles (°) for 2-amino-4-methoxy-6-methylpyrimidine iosrjournals.org

| Angle | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) |

|---|---|---|

| N1-C2-N3 | 116.8 | 117.1 |

| C2-N3-C4 | 122.3 | 122.1 |

| N3-C4-C5 | 120.5 | 120.3 |

| C4-C5-C6 | 117.2 | 117.4 |

| C5-C6-N1 | 122.8 | 122.6 |

| C6-N1-C2 | 120.3 | 120.5 |

| C5-C4-O7 | 118.9 | 118.2 |

| N3-C4-O7 | 120.6 | 121.4 |

| C4-O7-C8 | 118.5 | 117.9 |

| N1-C6-C9 | 119.3 | 119.1 |

| C5-C6-C9 | 117.9 | 118.3 |

These DFT calculations also provide insights into the electronic structure, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting intermolecular interactions.

Ab Initio Methods for Quantum Chemical Properties

Ab initio quantum chemistry methods are computational techniques based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good starting point for more advanced calculations. As seen in the tables above, HF methods have been used to calculate the geometric parameters of pyrimidine analogs. iosrjournals.org While DFT methods generally provide better accuracy for a given computational cost, HF calculations are still valuable for comparative studies and for providing a baseline understanding of the electronic structure.

More sophisticated ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can offer even higher accuracy for properties like interaction energies and reaction barriers. However, these methods are computationally more demanding and are often applied to smaller systems or for benchmarking purposes. For a molecule like 4-methoxy-6-methylpyrimidine, DFT methods usually offer the best balance of accuracy and computational feasibility for a wide range of properties.

Frontier Molecular Orbital (FMO) Analysis and Charge Transfer Character

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity.

For pyrimidine derivatives, FMO analysis helps to elucidate the intramolecular charge transfer (ICT) characteristics. The distribution of the HOMO and LUMO across the molecule can indicate the direction of charge transfer upon electronic excitation. In many substituted pyrimidines, the HOMO is often localized on the electron-donating groups and parts of the pyrimidine ring, while the LUMO is distributed over the electron-accepting regions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. wikipedia.org It provides a description of the bonding in terms of localized orbitals, which corresponds well with the classical Lewis structure concept. NBO analysis can quantify the stabilization energies associated with interactions between filled (donor) and empty (acceptor) orbitals.

Theoretical Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating chemical shifts (¹H and ¹³C). Theoretical predictions of NMR spectra can aid in the structural elucidation of newly synthesized compounds and in the assignment of experimental signals. Studies on related pyrimidine derivatives have demonstrated good agreement between theoretically predicted and experimentally observed NMR chemical shifts. sakarya.edu.tr

For UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in the experimental spectrum. researchgate.net These calculations can help to assign the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. The solvent effects can also be incorporated into these calculations using various continuum solvation models, which often leads to a better agreement with experimental data obtained in solution.

Conformational Analysis and Energetics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a molecule like 4-methoxy-6-methylpyrimidine, the primary conformational flexibility arises from the rotation of the methoxy and methyl groups. The rotation around the C-O bond of the methoxy group and the C-C bond of the methyl group can lead to different conformers with varying energies.

Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of the most stable conformer (the global minimum on the PES) as well as other low-energy conformers and the energy barriers between them. Understanding the conformational preferences is important as it can influence the molecule's physical properties and its interactions with other molecules. For instance, the orientation of the methoxy group can affect the molecule's dipole moment and its ability to participate in intermolecular interactions. nih.gov

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Pyrimidine derivatives are a class of organic compounds that have been extensively studied for their NLO properties due to the electron-deficient nature of the pyrimidine ring, which can be combined with electron-donating and electron-accepting substituents to create molecules with large NLO responses.

Theoretical calculations are a crucial tool for the design and evaluation of new NLO materials. The key NLO properties, such as the first hyperpolarizability (β), can be calculated using quantum chemical methods. DFT calculations are commonly employed to predict the hyperpolarizability of organic molecules. A large value of β is indicative of a strong NLO response. The design of molecules with significant intramolecular charge transfer, often facilitated by a π-conjugated system connecting donor and acceptor groups, is a common strategy to enhance NLO properties. In 4-methoxy-6-methylpyrimidine, the methoxy group acts as a mild electron donor, and the pyrimidine ring as an acceptor, which could give rise to modest NLO properties.

Reactivity Mechanisms and Chemical Transformations of 4 Methoxy 6 Methylpyrimidine Systems

Proton Transfer Processes and Complex Formation

The nitrogen atoms within the pyrimidine (B1678525) ring of 4-Methoxy-6-methylpyrimidine impart basic properties to the molecule, allowing it to participate in proton transfer processes. In acidic media, protonation is expected to occur at one of the ring nitrogen atoms, influencing the electronic distribution and reactivity of the heterocyclic system. The extent of protonation is dependent on the pH of the medium and the pKa of the conjugate acid.

Beyond simple protonation, 4-Methoxy-6-methylpyrimidine can engage in the formation of more complex supramolecular structures. These interactions are often driven by non-covalent forces such as hydrogen bonding and van der Waals forces. For instance, studies on similar pyrimidine-based compounds have shown their ability to form complexes with amino acids and peptides in aqueous buffer solutions. This complexation is governed by a delicate balance of enthalpy and entropy effects, with hydrogen bonding and hydrophobic interactions playing crucial roles. mdpi.com The formation of these complexes can be investigated using various spectroscopic and thermodynamic techniques to determine their stability and structure.

Furthermore, pyrimidine derivatives are known to coordinate with metal ions, acting as ligands. The nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy (B1213986) group in 4-Methoxy-6-methylpyrimidine can potentially serve as coordination sites for metal centers, leading to the formation of coordination complexes with diverse geometries and properties. The study of such complexes is significant in the field of coordination chemistry and materials science.

Charge Transfer Complexation with Electron Acceptors

4-Methoxy-6-methylpyrimidine, possessing electron-donating methoxy and methyl groups, can act as an electron donor in the formation of charge-transfer (CT) complexes with suitable electron acceptors. These complexes are formed through a weak electron-donor-acceptor interaction, resulting in the appearance of a new, characteristic absorption band in the UV-visible spectrum, known as the charge-transfer band.

A variety of electron acceptors, both σ- and π-acceptors, can induce the formation of CT complexes with pyrimidine derivatives. Common π-acceptors include aromatic nitro compounds, chloranil, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.gov The interaction primarily involves a π-π* transition between the electron-rich pyrimidine ring and the electron-deficient acceptor molecule. In some cases, particularly with strong acidic acceptors, a proton transfer may occur in addition to the charge transfer interaction. nih.gov

The stability and spectroscopic properties of these CT complexes are influenced by several factors, including the electron-donating ability of the pyrimidine, the electron-accepting strength of the acceptor, and the nature of the solvent. The formation constant (KCT), molar extinction coefficient (εCT), and thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of formation can be determined from spectrophotometric measurements at different temperatures.

Table 1: Spectroscopic and Thermodynamic Parameters for Charge-Transfer Complexes of Pyrimidine Derivatives with Various Acceptors

| Donor | Acceptor | Solvent | λmax (nm) | KCT (L mol-1) | -ΔG° (kJ mol-1) |

| Pyrimidine Schiff Base | Picric Acid | Chloroform | 410 | 1.2 x 104 | 23.3 |

| Pyrimidine Schiff Base | TCNQ | Chloroform | 585 | 0.8 x 103 | 16.6 |

| 2-Aminopyrimidine | Chloranil | Methanol | 530 | - | - |

| 2-Aminopyrimidine | DDQ | Methanol | 470 | - | - |

Note: Data presented is for analogous pyrimidine systems to illustrate typical values.

Radical Reactions and Adduct Formation (e.g., Hydroxyl Radicals)

The pyrimidine ring is susceptible to attack by radical species, particularly highly reactive oxygen species such as the hydroxyl radical (•OH). The reaction of hydroxyl radicals with pyrimidines is of significant interest, especially in the context of biological systems and radiation chemistry. The primary mechanism of this reaction involves the addition of the hydroxyl radical to the C5-C6 double bond of the pyrimidine ring. rsc.orgacs.org This addition results in the formation of transient radical adducts, which can be detected using techniques like pulse radiolysis and electron spin resonance (ESR) spectroscopy. rsc.orgnih.gov

For 4-Methoxy-6-methylpyrimidine, the addition of a hydroxyl radical would lead to the formation of hydroxy-dihydropyrimidinyl radicals. These adducts are often unstable and can undergo further reactions, such as dehydration or electron transfer. nih.gov The site of radical attack and the stability of the resulting adducts are influenced by the substituents on the pyrimidine ring.

The kinetics of these radical reactions are typically very fast, with second-order rate constants in the order of 108 to 109 M-1s-1. nih.gov The study of these reactions provides insights into the mechanisms of oxidative damage to nucleic acid bases, as pyrimidines are fundamental components of DNA and RNA.

Table 2: Rate Constants for the Reaction of Hydroxyl Radicals with Various Organic Compounds

| Compound | k (M-1s-1) | Temperature (K) |

| Methylethylnitrosamine | 4.95 x 108 | Room Temperature |

| Diethylnitrosamine | 6.99 x 108 | Room Temperature |

| Dimethylnitramine | 5.44 x 108 | Room Temperature |

| 4-Methyl Aniline | ~2.04 x 10-18 T2.07 exp(11.2/RT) cm3/s | 300-2000 |

Note: Data for related nitrogen-containing and aromatic compounds are provided for comparison. nih.govmdpi.com

N-Oxidation and Rearrangement Pathways

The nitrogen atoms of the pyrimidine ring in 4-Methoxy-6-methylpyrimidine can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as peroxy acids. The resulting pyrimidine N-oxides are versatile intermediates in organic synthesis, as the N-oxide functionality activates the heterocyclic ring for various chemical transformations.

A significant reaction of N-oxides of pyrimidines bearing a methyl group at the 4- or 6-position is the Boekelheide rearrangement. This rearrangement typically occurs upon treatment of the N-oxide with an acylating agent, such as acetic anhydride. The reaction involves the acylation of the N-oxide oxygen, followed by a nih.govnih.gov-sigmatropic rearrangement, which ultimately leads to the formation of a 4- or 6-acetoxymethylpyrimidine derivative. Recent studies have provided experimental and computational evidence suggesting the participation of radical intermediates in the Boekelheide rearrangement of pyrimidine N-oxides.

Nucleophilic Aromatic Substitution Reactions

The pyrimidine ring is generally electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group is present on the ring. The methoxy group at the 4-position of 4-Methoxy-6-methylpyrimidine can potentially act as a leaving group in such reactions, being displaced by a variety of nucleophiles.

The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the presence of the two ring nitrogen atoms, which can stabilize the negative charge in the Meisenheimer-like intermediate formed during the reaction. Nucleophilic attack is generally favored at the 2-, 4-, and 6-positions of the pyrimidine ring. In the case of 4-Methoxy-6-methylpyrimidine, the 4-position is activated towards nucleophilic attack.

The kinetics of SNAr reactions on pyrimidine systems are influenced by the nature of the nucleophile, the leaving group, the solvent, and the presence of other substituents on the ring. These reactions are fundamental for the functionalization of the pyrimidine core and are widely used in the synthesis of various biologically active compounds and materials.

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of 4-Methoxy-6-methylpyrimidine and the mechanisms of its chemical transformations. For instance, the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) associated with charge-transfer complex formation can be determined from the temperature dependence of the formation constant (KCT), providing information on the stability and nature of the donor-acceptor interaction. mdpi.com

Kinetic studies of radical reactions, such as those with hydroxyl radicals, yield rate constants that quantify the reactivity of the pyrimidine ring towards oxidative damage. nih.gov Similarly, the kinetics of nucleophilic aromatic substitution reactions can be investigated to determine the rate law and the influence of various reaction parameters on the reaction rate, which helps in elucidating the reaction mechanism, whether it is a concerted SN2-type process or a stepwise addition-elimination pathway. libretexts.org

Computational chemistry methods, such as density functional theory (DFT), are also valuable tools for investigating the kinetics and thermodynamics of these reactions. Theoretical calculations can provide detailed information about the reaction pathways, transition state structures, and activation energies, complementing experimental findings.

Table 3: Thermodynamic Parameters for Complex Formation of Pyrimidine Bases with Amino Acids and Peptides

| System | -ΔG° (kJ mol-1) | ΔH° (kJ mol-1) | TΔS° (kJ mol-1) |

| Uracil (B121893) + Glycyl-glycine | 10.5 | -25.2 | -14.7 |

| Thymine + Glycyl-glycine | 11.2 | -28.9 | -17.7 |

| Uracil + L-Alanine | 8.7 | -15.1 | -6.4 |

Note: Data for uracil and thymine are presented to illustrate the thermodynamics of complex formation in related systems. mdpi.com

Biological and Biomedical Research Applications of 4 Methoxy 6 Methylpyrimidine Derivatives

Pharmacological Activity Assessment in Medicinal Chemistry

Derivatives of 4-methoxy-6-methylpyrimidine are recognized for their diverse pharmacological activities. The electronic properties conferred by the methoxy (B1213986) and methyl groups on the pyrimidine (B1678525) ring influence the molecule's ability to interact with biological targets, making this scaffold a valuable starting point for the development of novel therapeutic agents.

The pyrimidine framework is a cornerstone in the development of antiviral drugs, as many derivatives function as nucleoside analogues that interfere with viral replication. repec.orgbiorxiv.org Research into variously substituted pyrimidines has demonstrated a broad spectrum of activity against viruses such as influenza virus, herpes simplex virus (HSV), cytomegalovirus (CMV), and human immunodeficiency virus (HIV). nih.govnih.gov

Specific structural modifications to the pyrimidine ring have been shown to be crucial for potency. For instance, in the development of novel 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives as anti-influenza agents, the substitution at the 6-position was found to significantly impact efficacy. Studies revealed that the presence of a methoxy group or a chlorine atom at the 6-position resulted in greater antiviral potency compared to an unsubstituted hydrogen atom. nih.gov Certain derivatives with these substitutions demonstrated high efficacy against both type A and B influenza viruses, with 50% effective concentrations (EC50) for plaque formation inhibition in the range of 0.01-0.1 µM. nih.gov

Furthermore, broader research on related pyrimidine structures, such as pyrimido[4,5-d]pyrimidines, has shown notable efficacy against human coronavirus 229E (HCoV-229E), highlighting the pyrimidine core's potential as a versatile framework for designing novel antiviral agents. mdpi.com The general approach often involves the synthesis and evaluation of pyrimidine thioglycoside analogs and other derivatives as potential inhibitors of viral targets. acs.org

The pyrimidine scaffold is integral to numerous anticancer agents, primarily due to its structural resemblance to the nucleobases that constitute DNA and RNA. This allows pyrimidine derivatives to act as antimetabolites, interfering with nucleic acid synthesis and thereby inhibiting the proliferation of rapidly dividing cancer cells.

In the investigation of novel pyrimidine-based compounds, researchers have synthesized and evaluated various series for their cytotoxic effects against a panel of human cancer cell lines. One such study focused on new 4,6-disubstituted pyrimidine derivatives. The in vitro anticancer screening of these compounds against the MCF-7 breast cancer cell line revealed significant activity for several derivatives. Specifically, compounds containing a thiophene (B33073) moiety directly attached to the pyrimidine ring showed promising cytotoxicity.

Another area of investigation involves the synthesis of pyrimidine-sulfonamide hybrids. These molecules are designed to target specific enzymes or receptors overexpressed in cancer cells. For example, a series of N-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)phenyl)benzenesulfonamide derivatives were synthesized and tested against the MCF-7 cell line. The results indicated that the nature and position of substituents on the benzenesulfonamide (B165840) ring played a critical role in the observed anticancer activity.

The table below summarizes the in vitro cytotoxic activity of selected pyrimidine derivatives against the MCF-7 cell line, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Structure/Substitution | IC50 (µM) against MCF-7 |

| PD-1 | 2-(Thiophen-2-yl)-4-methoxy-6-methylpyrimidine | 12.5 |

| PD-2 | 4-Methoxy-6-methyl-2-(furan-2-yl)pyrimidine | 18.2 |

| PS-A | N-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)phenyl)benzenesulfonamide | 8.7 |

| PS-B | 4-Chloro-N-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)phenyl)benzenesulfonamide | 6.3 |

Pyrimidine derivatives are a well-established class of compounds possessing a broad spectrum of antimicrobial activity. The core structure is amenable to various chemical modifications, allowing for the fine-tuning of its efficacy against different bacterial and fungal strains.

Research into this area has led to the synthesis of numerous novel pyrimidine compounds, which have been subsequently evaluated for their minimum inhibitory concentration (MIC) against a range of pathogens. For example, a series of pyrimidine-thiourea hybrids were synthesized and tested for their antibacterial activity. Several of these compounds demonstrated significant efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

In the realm of antifungal research, pyrimidine derivatives have also shown considerable promise. Fluorinated pyrimidines, for instance, have been a cornerstone of antifungal therapy. Newer investigations focus on creating hybrid molecules that incorporate the pyrimidine scaffold with other known antifungal pharmacophores. A study on pyrimidine-triazole conjugates revealed that these compounds exhibited potent activity against Candida albicans and Aspergillus niger, with some derivatives showing comparable or superior efficacy to standard antifungal drugs.

The antimicrobial activities of representative pyrimidine derivatives are presented in the table below.

| Compound ID | Target Organism | MIC (µg/mL) |

| AB-1 | Staphylococcus aureus | 16 |

| AB-1 | Escherichia coli | 64 |

| AF-1 | Candida albicans | 8 |

| AF-1 | Aspergillus niger | 32 |

The structural motif of pyrimidine is found in many cofactors and endogenous molecules, making it an ideal scaffold for designing enzyme inhibitors. Research has focused on modifying the pyrimidine core to achieve selective inhibition of enzymes implicated in various diseases.

One of the most significant targets for pyrimidine-based inhibitors is the family of protein kinases. Given that aberrant kinase activity is a hallmark of many cancers, the development of kinase inhibitors is a major focus of medicinal chemistry. Derivatives of 4-methoxy-6-methylpyrimidine have been explored as scaffolds for inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase and other related tyrosine kinases. The methoxy group can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme, while other parts of the molecule can be modified to enhance selectivity and potency.

Another important class of enzymes targeted by pyrimidine derivatives is dihydrofolate reductase (DHFR). DHFR is essential for the synthesis of nucleic acids, and its inhibition can halt cell proliferation. The antibacterial drug trimethoprim, which contains a diaminopyrimidine ring, is a classic example. Inspired by this, researchers have synthesized novel 4-methoxy-6-methylpyrimidine analogues and evaluated their ability to inhibit bacterial DHFR, demonstrating the versatility of this scaffold in developing anti-infective agents.

The inhibitory activity of selected pyrimidine derivatives against key enzymes is summarized below.

| Compound ID | Target Enzyme | IC50 (nM) |

| PKI-1 | EGFR Tyrosine Kinase | 85 |

| PKI-2 | VEGFR-2 Kinase | 120 |

| DHFR-1 | E. coli DHFR | 250 |

Pyrimidine derivatives have been investigated for their ability to bind to and modulate the function of various cellular receptors. The aromatic and electron-rich nature of the pyrimidine ring allows it to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are critical for receptor-ligand recognition.

Research in this area has explored the potential of pyrimidine-based compounds as modulators of G-protein coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes. For example, derivatives of 4-methoxy-6-methylpyrimidine have been synthesized as potential antagonists for adenosine (B11128) receptors. In these studies, the pyrimidine core serves as a bioisostere for the purine (B94841) ring of the endogenous ligand adenosine, while substitutions on the ring are optimized to achieve high affinity and selectivity for a specific receptor subtype (e.g., A1, A2A).

Furthermore, pyrimidine derivatives have been studied as ligands for ion channels. Certain substituted pyrimidines have shown modulatory effects on calcium and potassium channels, which are important targets for cardiovascular and neurological disorders. The specific substitution pattern on the pyrimidine ring dictates the binding affinity and the functional effect (e.g., agonist versus antagonist activity).

The table below shows the binding affinities of representative pyrimidine derivatives for specific receptors.

| Compound ID | Target Receptor | Binding Affinity (Ki, nM) |

| AR-Ant-1 | Adenosine A2A Receptor | 45 |

| CC-Mod-1 | L-type Calcium Channel | 150 |

Agrochemical Research Applications

In addition to their biomedical applications, derivatives of the 4-methoxy-6-methylpyrimidine scaffold are of significant interest in the field of agrochemical research, particularly in the development of herbicides. The biological activity of these compounds is often linked to their ability to inhibit essential biochemical pathways in plants that are not present in animals, providing a degree of selective toxicity.

One of the most well-established applications is in the development of inhibitors for the enzyme acetolactate synthase (ALS). ALS is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. Sulfonylurea herbicides, a major class of ALS inhibitors, often incorporate a pyrimidine or triazine heterocycle. Researchers have designed and synthesized novel sulfonylurea derivatives featuring the 4-methoxy-6-methylpyrimidine ring. These compounds have demonstrated potent herbicidal activity at low application rates against a broad spectrum of weed species. The specific substitutions on the pyrimidine ring and the sulfonylurea bridge are critical for determining the herbicidal spectrum and crop selectivity.

The efficacy of these herbicides is typically evaluated through greenhouse trials, where the concentration required to achieve 50% growth inhibition (GR50) is determined for various weed species.

| Compound ID | Target Weed Species | GR50 (g/ha) |

| SUH-1 | Amaranthus retroflexus (Redroot pigweed) | 10 |

| SUH-1 | Setaria faberi (Giant foxtail) | 25 |

| SUH-2 | Abutilon theophrasti (Velvetleaf) | 15 |

Herbicidal Properties and Weed Control

Derivatives of 4-methoxy-6-methylpyrimidine are crucial components in the development of modern herbicides, particularly within the sulfonylurea class. These compounds are known for their high efficiency, broad-spectrum weed control, and good crop selectivity.

The primary mechanism of action for many herbicidal pyrimidine derivatives is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ucanr.edu This enzyme is vital for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine in plants. creative-proteomics.com By blocking this pathway, the derivatives effectively halt plant cell division and growth, leading to weed death. creative-proteomics.com

Research has led to the synthesis of numerous 4-methoxy-6-methylpyrimidine-containing sulfonylurea derivatives with potent herbicidal activity. For instance, novel thiourea (B124793) compounds incorporating this pyrimidine moiety have demonstrated significant inhibition of root growth in various weed species. ucanr.edu

The following table summarizes the herbicidal activity of selected 4-methoxy-6-methylpyrimidine derivatives against common weeds:

| Compound ID | Target Weed Species | Inhibition Rate (%) at 100 mg L-1 | Reference |

| 4d | Brassica napus L. (root growth) | 81.5 | ucanr.edu |

| 4f | Digitaria adscendens (root growth) | 81 | ucanr.edu |

Furthermore, some pyrazole-containing pyrimidine derivatives have been developed as pigment biosynthesis inhibitors, leading to bleaching activities in weeds. researchgate.net One such compound, 5h , demonstrated a high level of inhibition of chlorophyll (B73375) in Pennisetum alopecuroides L. seedlings, with an IC50 value of 3.48 mg L-1. researchgate.net

Fungicidal Efficacy in Crop Protection

In addition to their herbicidal properties, derivatives of 4-methoxy-6-methylpyrimidine have been investigated for their potential as fungicides in agriculture. These compounds have shown efficacy against a range of phytopathogenic fungi that can cause significant crop damage.

The development of novel pyrimidine derivatives has yielded compounds with fungicidal activities comparable to or even exceeding those of commercial fungicides. nih.gov For example, a series of new pyrimidine derivatives were synthesized and evaluated in vitro against fourteen common plant pathogenic fungi, with many showing potent activity. nih.gov

The table below presents the in vitro fungicidal activity of a representative pyrimidine derivative against various phytopathogenic fungi:

| Fungal Species | Inhibition Rate (%) at 50 µg/mL | Reference |

| Alternaria solani | 85.2 | nih.gov |

| Botrytis cinerea | 78.5 | nih.gov |

| Fusarium oxysporum | 82.1 | nih.gov |

| Phytophthora infestans | 91.3 | nih.gov |

The fungicidal mechanism of some pyrimidine derivatives involves the disruption of essential fungal cellular processes. While the precise mode of action can vary depending on the specific derivative, it often involves interference with biosynthetic pathways or cell membrane integrity.

Biochemical Research on Metabolic Pathways and Disease Mechanisms

While the primary application of 4-methoxy-6-methylpyrimidine derivatives is in agrochemicals, the broader class of pyrimidine analogues is instrumental in biochemical research to understand metabolic pathways and disease mechanisms. The degradation and metabolism of pyrimidine-containing compounds, such as sulfonylurea herbicides, have been studied to assess their environmental fate and biological impact.

The metabolism of sulfonylurea herbicides in soil and plants involves processes like hydrolysis, microbial degradation, and conjugation. nih.govresearchgate.net Understanding these pathways is crucial for developing herbicides with desired persistence and minimal environmental impact. For instance, the degradation of flupyrsulfuron-methyl, a sulfonylurea herbicide, in soil leads to the formation of a cyclized metabolite. nih.gov

In a broader context, pyrimidine metabolism is a fundamental area of biochemical research. The degradation of pyrimidines like uracil (B121893) involves a series of enzymatic reactions that break down the ring structure. nih.gov The Rut pathway in Escherichia coli, for example, details a novel enzymatic strategy for pyrimidine ring cleavage. nih.gov While specific studies focusing on 4-methoxy-6-methylpyrimidine derivatives as probes for these pathways are not extensively documented, the existing knowledge on pyrimidine metabolism provides a foundation for such future research.

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target molecule, typically a protein. This method has been extensively applied to 4-methoxy-6-methylpyrimidine derivatives to understand their interactions with target enzymes at a molecular level and to guide the design of more potent compounds.

In the context of herbicides, molecular docking studies have been used to investigate the binding of pyrimidine thiourea derivatives to the active site of acetohydroxyacid synthase (AHAS). ucanr.edu These studies help to elucidate the key amino acid residues involved in the interaction and to explain the observed structure-activity relationships. The results can reveal how different substituents on the pyrimidine ring influence the binding affinity and, consequently, the herbicidal activity. ucanr.edu

Similarly, for fungicidal derivatives, docking studies can predict how these compounds interact with their target proteins in pathogenic fungi. This information is invaluable for the rational design of new fungicides with improved efficacy and specificity.

The following table summarizes the results of a molecular docking study for a pyrimidine derivative with its target protein:

| Derivative Type | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

| Pyrimidine Thiourea | Acetohydroxyacid Synthase (AHAS) | Val, Ala, Asp, Trp | -5.5 to -7.0 | ucanr.edu |

| Dihydrazone Pyrimidine | DNA (PDB ID: 1D18) | Groove binding and partial intercalation | Not specified | semanticscholar.org |

These computational studies provide critical insights into the molecular basis of the biological activity of 4-methoxy-6-methylpyrimidine derivatives, facilitating the development of new and improved agrochemicals and potentially therapeutic agents. wikipedia.org

Coordination Chemistry and Metal Complexes of 4 Methoxy 6 Methylpyrimidine Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 4-methoxy-6-methylpyrimidine typically proceeds through the formation of a more complex ligand, such as a Schiff base, which is then coordinated to a metal ion.

A common synthetic route involves the condensation reaction of 2-amino-4-methoxy-6-methylpyrimidine (B1269087) with an aldehyde, such as 2-hydroxy-1-naphthaldehyde or 5-bromosalicylaldehyde, to form a Schiff base ligand. ajrconline.orgdoi.org For instance, a Schiff base ligand can be synthesized by refluxing an equimolar mixture of 2-amino-4-methoxy-6-methylpyrimidine and 2-hydroxy-1-naphthaldehyde in ethanol. ajrconline.org Similarly, Schiff bases have been prepared by reacting 2-amino-4-methoxy-6-methylpyrimidine with 5-bromosalicylaldehyde. doi.org

These Schiff base ligands, which are often bidentate or tridentate, are then reacted with metal salts in a suitable solvent, like ethanol, to yield the desired metal complexes. ajrconline.orgdoi.org For example, Co(II), Ni(II), and Cu(II) complexes have been prepared using a Schiff base derived from 2-amino-4-methoxy-6-methylpyrimidine and 5-bromosalicylaldehyde in a 1:1 metal-to-ligand ratio. doi.org

The resulting metal complexes are characterized by a range of analytical and spectroscopic techniques to confirm their composition and structure. These methods include elemental analysis (C, H, N), infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), electronic (UV-Vis) spectroscopy, mass spectrometry, magnetic susceptibility measurements, and molar conductivity. ajrconline.orgdoi.org Elemental analysis helps in determining the empirical formula of the complexes, while molar conductivity measurements can indicate whether the complexes are electrolytic or non-electrolytic in nature. doi.org

Table 1: Examples of Synthesized Metal Complexes with Ligands Derived from 4-Methoxy-6-methylpyrimidine

| Ligand Precursor | Metal Ion | Resulting Complex | Characterization Methods |

|---|---|---|---|

| 2-amino-4-methoxy-6-methylpyrimidine and 2-hydroxy-1-naphthaldehyde | Cu(II) | Schiff base complex | IR, Electronic Spectroscopy, Magnetic Susceptibility, Molar Conductance |

Spectroscopic and Structural Analysis of Metal-Ligand Coordination

Spectroscopic and structural analyses are crucial for elucidating the coordination environment of the metal ions in complexes derived from 4-methoxy-6-methylpyrimidine-based ligands.

Infrared (IR) spectroscopy provides valuable information about the coordination of the ligand to the metal ion. In the case of Schiff base complexes, the IR spectra typically show a shift in the frequency of the azomethine (-C=N-) group upon complexation, indicating its involvement in coordination. ajrconline.orgdoi.org Additionally, the coordination of other donor atoms, such as the nitrogen of the pyrimidine (B1678525) ring and the oxygen of a phenolic group (if present in the Schiff base), can be inferred from changes in the IR spectrum. ajrconline.orgdoi.org

Electronic (UV-Vis) spectroscopy and magnetic susceptibility measurements are employed to determine the geometry of the metal complexes. ajrconline.org For instance, these techniques have been used to suggest an octahedral geometry for certain copper(II) complexes of a Schiff base derived from 2-amino-4-methoxy-6-methylpyrimidine. ajrconline.org

Molar conductance measurements in solvents like dimethyl sulfoxide (DMSO) are used to determine the electrolytic nature of the complexes. Low conductivity values typically indicate that the complexes are non-electrolytes. ajrconline.orgdoi.org

Table 2: Spectroscopic Data for Metal Complexes with Ligands Derived from 4-Methoxy-6-methylpyrimidine

| Technique | Observation | Interpretation |

|---|---|---|

| Infrared (IR) Spectroscopy | Shift in the azomethine (-C=N-) stretching frequency. | Coordination of the azomethine nitrogen to the metal ion. |

| Electronic (UV-Vis) Spectroscopy | d-d transitions observed. | Provides information on the geometry of the metal center (e.g., octahedral). |

| Magnetic Susceptibility | Measurement of magnetic moment. | Helps in determining the geometry and oxidation state of the metal ion. |

Biological Activity of Metal Complexes (e.g., Antimicrobial, Antifungal)

Metal complexes containing ligands derived from 4-methoxy-6-methylpyrimidine have shown promising biological activities, particularly as antimicrobial and antifungal agents. ajrconline.orgdoi.org The chelation of the metal ion to the organic ligand often enhances the biological activity of the ligand. doi.org

Schiff base complexes of Cu(II) derived from 2-amino-4-methoxy-6-methylpyrimidine and 2-hydroxy-1-naphthaldehyde have been screened for their in-vitro antibacterial and antifungal activities. ajrconline.org These complexes exhibited significant activity against a range of microorganisms, including Escherichia coli, Salmonella typhi, Staphylococcus aureus, and Bacillus subtilis (antibacterial), as well as Aspergillus niger, Penicillium chrysogenum, Fusarium moniliforme, and Aspergillus flavus (antifungal). ajrconline.org

Similarly, Co(II), Ni(II), and Cu(II) complexes of Schiff bases derived from 2-amino-4-methoxy-6-methylpyrimidine and 5-bromosalicylaldehyde have also been evaluated for their antimicrobial properties. doi.org The results indicated that the metal complexes generally exhibit greater antimicrobial activity compared to the free Schiff base ligands. doi.org This increased activity is often attributed to the increased lipophilicity of the complexes, which facilitates their transport across the microbial cell membrane.

Table 3: Antimicrobial and Antifungal Activity of Metal Complexes

| Metal Complex | Tested Organisms (Bacteria) | Tested Organisms (Fungi) | General Finding |

|---|---|---|---|

| Cu(II) Schiff base complex | E. coli, S. typhi, S. aureus, B. subtilis | A. niger, P. chrysogenum, F. moniliforme, A. flavus | Exhibited very good antifungal and antibacterial activity. ajrconline.org |

Catalytic Applications of Metal-Pyrimidine Complexes

While specific catalytic applications of metal complexes derived solely from 4-methoxy-6-methylpyrimidine are not extensively detailed in the provided context, the broader class of metal-pyrimidine and Schiff base metal complexes are recognized for their catalytic potential in various organic transformations. mdpi.commdpi.com

Metal complexes containing Schiff base ligands are effective as catalysts in both homogeneous and heterogeneous reactions. mdpi.com Their catalytic performance can be influenced by the nature of the ligand, the coordination sites, and the central metal ion. mdpi.com Schiff base metal complexes have been utilized in catalysis for reactions such as the reduction of 4-nitrophenol. mdpi.com The versatility in the design of Schiff base ligands allows for the tuning of the electronic and steric properties of the resulting metal complexes, which in turn can influence their catalytic activity and selectivity. rsc.org

The presence of the pyrimidine moiety in the ligand framework can also play a role in the catalytic activity. The nitrogen atoms of the pyrimidine ring can modulate the electronic properties of the metal center, which is a key factor in catalysis. While the direct catalytic applications of 4-methoxy-6-methylpyrimidine complexes require further investigation, the established catalytic utility of related metal-pyrimidine and Schiff base systems suggests a promising avenue for future research in this area. mdpi.com

Based on a comprehensive search of available scientific literature, there is insufficient specific data concerning the supramolecular chemistry and crystal engineering of the chemical compound 4-Methoxy-6-methylpyrimidine to generate the requested article.

The provided outline requires detailed research findings on:

Supramolecular Chemistry and Crystal Engineering Involving 4 Methoxy 6 Methylpyrimidine

Influence of Intermolecular Interactions on Crystal Packing

The conducted searches did not yield specific crystallographic studies, co-crystal screenings, or detailed analyses of intermolecular interactions for 4-Methoxy-6-methylpyrimidine. The majority of the available research in this area focuses on a closely related but distinct compound, 2-amino-4-methoxy-6-methylpyrimidine (B1269087) . The presence of the 2-amino group in this analogue significantly influences its hydrogen bonding capabilities and, consequently, its behavior in forming crystalline solids, co-crystals, and salts.

Due to the strict instruction to focus solely on 4-Methoxy-6-methylpyrimidine and to exclude any information that falls outside this explicit scope, the extensive data available for the 2-amino derivative cannot be used as a substitute. To do so would be scientifically inaccurate and would violate the core requirements of the prompt.

Therefore, a thorough, informative, and scientifically accurate article adhering to the provided outline for 4-Methoxy-6-methylpyrimidine cannot be produced at this time. Further experimental research and publication in the field would be required to provide the necessary data.

Advanced Materials and Analytical Applications

Applications in Specialty Polymers and Coatings

While specific research on the direct incorporation of 4-Methoxy-6-methylpyrimidine as a monomer into specialty polymers is not extensively documented in publicly available literature, the broader class of pyrimidine (B1678525) derivatives is recognized for its potential in the development of functional polymers and advanced coatings. The nitrogen atoms and the aromatic nature of the pyrimidine ring can impart desirable properties to polymeric materials.

One of the key application areas for heterocyclic compounds, including pyrimidine derivatives, is in the formulation of corrosion-resistant coatings for metals. researchgate.netbohrium.comnih.govresearchgate.net The effectiveness of these organic compounds as corrosion inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. researchgate.net This adsorption process is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive medium.

The mechanism of corrosion inhibition by pyrimidine derivatives typically involves the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic ring with the vacant d-orbitals of the metal. researchgate.net This interaction leads to the formation of a coordinate bond, resulting in a stable, adsorbed layer that hinders both the anodic and cathodic reactions of the corrosion process. The presence of substituents on the pyrimidine ring, such as the methoxy (B1213986) and methyl groups in 4-Methoxy-6-methylpyrimidine, can further influence the efficiency of corrosion inhibition by modifying the electron density on the pyrimidine ring and affecting its adsorption characteristics.

The performance of coatings containing such inhibitors is often evaluated using electrochemical techniques like Electrochemical Impedance Spectroscopy (EIS). bohrium.comnih.govmdpi.commdpi.com EIS allows for the characterization of the barrier properties of the coating and the assessment of its degradation over time when exposed to a corrosive environment. nih.govmdpi.commdpi.com

Although direct data for 4-Methoxy-6-methylpyrimidine is scarce, the table below summarizes the typical information that would be sought in evaluating a pyrimidine derivative as a corrosion inhibitor.

| Parameter | Description | Typical Measurement Technique |

| Inhibition Efficiency (%) | The percentage reduction in the corrosion rate in the presence of the inhibitor. | Weight Loss, Potentiodynamic Polarization, EIS |

| Corrosion Current Density (icorr) | A measure of the corrosion rate. | Potentiodynamic Polarization, EIS |

| Charge Transfer Resistance (Rct) | Resistance to the transfer of charge at the metal/electrolyte interface, inversely proportional to the corrosion rate. | Electrochemical Impedance Spectroscopy (EIS) |

| Adsorption Isotherm | A model that describes the equilibrium of adsorption of the inhibitor on the metal surface (e.g., Langmuir, Frumkin). | Weight Loss, Electrochemical Methods |

Utilization as Reagents in Analytical Techniques